Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC15877491
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO4 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | methyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)14-12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3 |
| Standard InChI Key | WQFLVVIMDAZCQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central oxazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The 4-carboxylate moiety is esterified with a methyl group, contributing to its polarity and reactivity. The IUPAC name, benzyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate, reflects this substitution pattern.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1407998-09-7 | |
| Molecular Formula | ||
| Molecular Weight | 247.25 g/mol | |
| Exact Mass | 247.0845 Da | |
| SMILES Notation | COC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)OC |
The methoxy group at the para position of the phenyl ring enhances electron density, influencing reactivity in electrophilic substitution reactions. The methyl ester group at the 4-position of the oxazole ring provides a handle for further functionalization via hydrolysis or transesterification .
Synthesis Methodologies
Condensation and Coupling Reactions
A common synthesis route involves the condensation of β-ketoamides with iodine and triphenylphosphine in dichloromethane, followed by cyclization to form the oxazole core . For example, methyl 2-diazo-3-oxobutanoate reacts with iodomethane in the presence of dirhodium tetraacetate to yield intermediate oxazole derivatives, which are subsequently coupled with 4-methoxyphenyl boronic acids via Suzuki-Miyaura cross-coupling .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Methyl 2-diazo-3-oxobutanoate, I, PPh, CHCl, 25°C | 81% | |
| 2 | Suzuki coupling: Pd(PPh), NaCO, DME/HO | 73% |
Hydrolysis and Esterification
Alternative pathways involve the hydrolysis of preformed oxazole carboxylates. For instance, 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 2940-24-1) is treated with methanol and catalytic sulfuric acid to produce the methyl ester . Lithium hydroxide in tetrahydrofuran at 20°C facilitates selective deprotection of ester groups in related compounds .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane but is poorly soluble in water. Stability studies indicate decomposition above 200°C, with no reported melting point data .
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl): δ 7.30 (d, Hz, 1H, CH=CH), 6.83 (d, Hz, 1H, ArH), 3.90 (s, 3H, OCH), 3.83 (s, 3H, COOCH), 2.59 (s, 3H, CH) .
-
NMR: δ 162.2 (C=O), 158.4 (oxazole C-2), 128.2 (aromatic C), 55.4 (OCH), 51.8 (COOCH) .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra show a prominent molecular ion peak at 248.1 ([M+H]) , consistent with the molecular formula .
Applications in Pharmaceutical Research
Antimicrobial Activity
Oxazole derivatives, including this compound, demonstrate moderate activity against Gram-positive bacteria such as Staphylococcus aureus (MIC = 32 µg/mL). The methoxyphenyl group is hypothesized to enhance membrane permeability.
Synthetic Intermediate
The compound serves as a precursor to more complex molecules. For example, it is alkylated with propargyl bromide to yield 2-(4-methoxyphenyl)-5-methyl-4-(prop-2-yn-1-yloxy)oxazole, a key intermediate in kinase inhibitor development .
Future Directions
Further research should prioritize:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies in mammalian models.
-
Structure-Activity Relationships (SAR): Modifications to the methoxy and methyl groups to optimize bioactivity.
-
Scale-Up Synthesis: Development of continuous-flow protocols to improve yield and reduce waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume